molecular formula C20H23ClN2O3S B14952663 N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B14952663
M. Wt: 406.9 g/mol
InChI Key: DMLUQMJHHGQWEM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a piperidinylsulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl compound is treated with a chlorinating agent such as thionyl chloride.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is added through a sulfonation reaction, where a piperidine derivative is reacted with a sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the piperidinylsulfonyl intermediate under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propionamide: A related compound with a similar structure but lacking the chlorophenyl group.

    2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

N-(4-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H23ClN2O3S/c21-17-7-9-18(10-8-17)22-20(24)13-6-16-4-11-19(12-5-16)27(25,26)23-14-2-1-3-15-23/h4-5,7-12H,1-3,6,13-15H2,(H,22,24)

InChI Key

DMLUQMJHHGQWEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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